1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene
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Overview
Description
1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene is an organic compound that features a benzenesulfinyl group attached to a propoxy chain, which is further connected to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 3-chloropropyl benzenesulfinate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, elevated temperatures.
Reduction: LiAlH4, NaBH4, anhydrous conditions, inert atmosphere.
Substitution: Amines, thiols, aprotic solvents, base catalysts.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with various biomolecules, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Benzenesulfinyl)propoxy]-4-chlorobenzene
- 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene
- 1-[3-(Benzenesulfinyl)propoxy]-3-bromobenzene
Uniqueness
1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
90183-78-1 |
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Molecular Formula |
C15H15ClO2S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
1-[3-(benzenesulfinyl)propoxy]-3-chlorobenzene |
InChI |
InChI=1S/C15H15ClO2S/c16-13-6-4-7-14(12-13)18-10-5-11-19(17)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2 |
InChI Key |
YYTFAZMQOXNHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCCOC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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